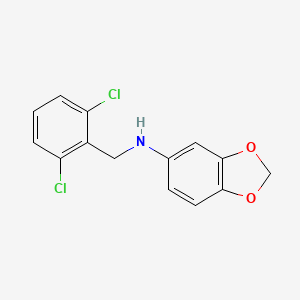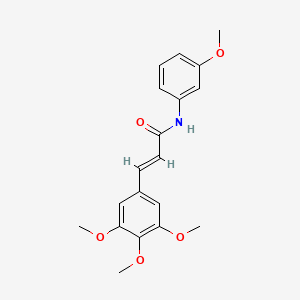![molecular formula C15H15N3O3 B5731892 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide, also known as MPAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAB belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide induces DNA damage and cell death in cancer cells, leading to its anti-tumor activity. In addition, 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has also been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has been shown to exhibit potent anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has several advantages for laboratory experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, its potential limitations include its relatively high cost and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide, including its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. In addition, further studies are needed to determine its safety and efficacy in humans, as well as its potential interactions with other drugs. Finally, the development of new synthesis methods for 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide may lead to improved yields and reduced costs, making it more accessible for scientific research.
Synthesis Methods
The synthesis of 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide involves the reaction of 4-methoxybenzoyl chloride with 3-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to obtain 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide in high yields.
Scientific Research Applications
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has also been studied for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-4-3-9-16-13(10)17-15(20)18-14(19)11-5-7-12(21-2)8-6-11/h3-9H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAAWZWKLSPGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7354860 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)




![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)

![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)



![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)
![1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)